molecular formula C16H14N2O6 B5513411 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-nitrobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5513411
M. Wt: 330.29 g/mol
InChI Key: MXEYTEXGHTXORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methoxy-3-Nitrobenzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methoxy-3-Nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitrate esters.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including antibacterial and anticancer properties.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methoxy-3-Nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can enhance the compound's solubility and bioavailability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit certain enzymes, leading to its antibacterial and anticancer effects.

  • Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Bromobenzenesulfonamide: Used as a potential therapeutic agent for Alzheimer's disease.

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Acetamidobenzenesulfonamide: Known for its antibacterial properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-13-4-2-10(8-12(13)18(20)21)16(19)17-11-3-5-14-15(9-11)24-7-6-23-14/h2-5,8-9H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEYTEXGHTXORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.